molecular formula C5H6N2O2 B6211431 3-diazopentane-2,4-dione CAS No. 29397-21-5

3-diazopentane-2,4-dione

Cat. No.: B6211431
CAS No.: 29397-21-5
M. Wt: 126.1
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Description

3-Diazopentane-2,4-dione is an organic compound with the molecular formula C5H6N2O2 It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Diazopentane-2,4-dione can be synthesized through the diazotization of 2,4-pentanedione. The process typically involves the reaction of 2,4-pentanedione with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazo compound. The reaction is carried out at low temperatures to prevent decomposition of the diazo group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Diazopentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

    Reduction: Reduction of the diazo group can lead to the formation of hydrazones.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including amines and alcohols, can react with the diazo group under mild conditions.

Major Products Formed

    Oxidation: The major product is typically a diketone.

    Reduction: The major product is a hydrazone.

    Substitution: The products vary depending on the nucleophile used, resulting in substituted carbonyl compounds.

Scientific Research Applications

Organic Synthesis

3-Diazopentane-2,4-dione plays a critical role in organic synthesis due to its ability to undergo various transformations:

  • Pyrrole Synthesis : It is used in the preparation of substituted pyrroles through reactions with other α-diazocarbonyl compounds. For instance, when treated with rhodium(II) acetate and butyl vinyl ether, it can yield 3-carbonyl-dihydrofurans in moderate to good yields . This reaction pathway highlights its utility in synthesizing heterocyclic compounds that are significant in medicinal chemistry.
  • Condensation Reactions : The compound can also participate in copper-catalyzed condensation reactions with imines to form tetrasubstituted pyrroles. This method allows for the incorporation of various functional groups, enhancing the diversity of the resulting compounds .

Pharmaceutical Applications

The unique structure of this compound allows it to serve as a precursor for various biologically active compounds:

  • Thiazolidine Derivatives : Research has shown that derivatives of thiazolidine-2,4-dione exhibit significant pharmacological activities, including anticancer effects and inhibition of angiogenesis via VEGFR-2 targeting. These derivatives can be synthesized from this compound and are being investigated for their potential as therapeutic agents against cancer .
  • Antioxidant Activity : Compounds derived from this compound have been evaluated for their antioxidant properties. Studies indicate that these derivatives can inhibit lipid peroxidation and lipoxygenase activity, which are crucial for developing drugs aimed at combating oxidative stress-related diseases .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound is also explored for its potential uses in material science:

  • Polymer Chemistry : The diazo functionality allows for cross-linking reactions that can be utilized in the development of new polymeric materials with tailored properties. The ability to form stable linkages through diazo chemistry opens avenues for creating advanced materials with specific mechanical and thermal characteristics.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel thiazolidine derivatives from this compound demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds showed dose-dependent effects against breast cancer cells, highlighting the compound's potential as a building block for anticancer drugs .

Case Study 2: Environmental Impact

Research into green chemistry practices has utilized this compound in solvent-free reactions that minimize environmental impact. By employing deep eutectic solvents as reaction media, the synthesis of thiazolidine derivatives was conducted with high yields while reducing harmful waste products .

Mechanism of Action

The mechanism of action of 3-diazopentane-2,4-dione involves the reactivity of the diazo group. The diazo group can undergo decomposition to generate reactive intermediates, such as carbenes or nitrenes, which can then participate in various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 3-Diazo-2,4-pentanedione
  • 2,4-Pentanedione, 3-diazo-

Uniqueness

3-Diazopentane-2,4-dione is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to form a wide range of products through various chemical reactions. Its diazo group provides a versatile handle for synthetic chemists to explore new chemical spaces and develop novel compounds.

Properties

CAS No.

29397-21-5

Molecular Formula

C5H6N2O2

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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